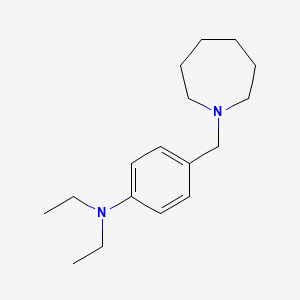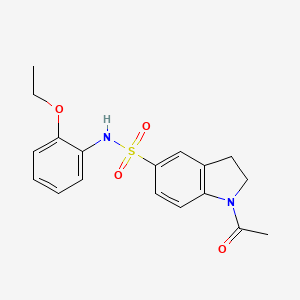
4-(1-azepanylmethyl)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylmethyl)-N,N-diethylaniline, also known as AEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. AEDA is a tertiary amine that contains an azepane ring, which makes it a versatile molecule that can be used for various purposes, including drug design and synthesis, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been shown to have analgesic effects, making it a potential candidate for the development of new pain relief drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-azepanylmethyl)-N,N-diethylaniline is its versatility. It can be easily synthesized and modified to create new compounds with different properties and applications. However, 4-(1-azepanylmethyl)-N,N-diethylaniline is also highly reactive and can be toxic if not handled properly. It is important to use appropriate safety precautions when working with 4-(1-azepanylmethyl)-N,N-diethylaniline in the lab.
Direcciones Futuras
There are many potential future directions for research involving 4-(1-azepanylmethyl)-N,N-diethylaniline. One area of interest is the development of new drugs that target specific enzymes involved in cancer cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline could also be used as a precursor in the synthesis of new materials with unique properties, such as conducting polymers or metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 4-(1-azepanylmethyl)-N,N-diethylaniline involves the reaction of 4-bromomethyl-N,N-diethylaniline with azepane in the presence of a base, such as potassium carbonate. The reaction yields 4-(1-azepanylmethyl)-N,N-diethylaniline as a colorless liquid with a boiling point of 200-202°C. The purity of the product can be confirmed using nuclear magnetic resonance spectroscopy (NMR).
Aplicaciones Científicas De Investigación
4-(1-azepanylmethyl)-N,N-diethylaniline has been extensively studied for its potential applications in drug design and synthesis. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been used as a precursor in the synthesis of other biologically active compounds, such as anti-inflammatory agents and antipsychotic drugs.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-13-7-5-6-8-14-18/h9-12H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBKBOHFCEMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanylmethyl)-N,N-diethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)


![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)